molecular formula C18H17IN2O3 B2698957 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 1042697-01-7

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B2698957
CAS No.: 1042697-01-7
M. Wt: 436.249
InChI Key: QUDUDLBPKUZIRW-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes an iodo-substituted phenyl ring and a methoxy-substituted phenyl ring attached to a pyrrolidine-2,5-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodo group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide.

    Attachment of the methoxyphenyl group: This step involves the formation of an amide bond between the pyrrolidine-2,5-dione core and the methoxyphenyl amine under dehydrating conditions using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving its molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Bromo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione: This compound has a bromo group instead of an iodo group, which may affect its reactivity and biological activity.

    1-(4-Iodo-2-methylphenyl)-3-[(4-hydroxyphenyl)amino]pyrrolidine-2,5-dione: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3/c1-11-9-12(19)3-8-16(11)21-17(22)10-15(18(21)23)20-13-4-6-14(24-2)7-5-13/h3-9,15,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDUDLBPKUZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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